N-Boc-L-Prolinal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

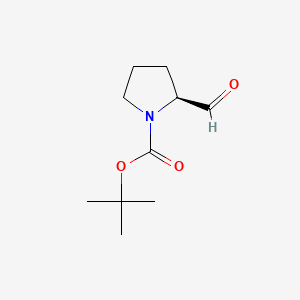

tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPZCVWPFMBDH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370439 | |

| Record name | N-BOC-L-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69610-41-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-L-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Boc-L-prolinal from L-proline: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthetic pathway for producing N-Boc-L-prolinal, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid L-proline. The synthesis is typically achieved through a two-step process: the protection of the amine group of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to an aldehyde. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The conversion of L-proline to this compound involves two key transformations:

-

N-protection: The secondary amine of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This step prevents unwanted side reactions of the amine in the subsequent reduction step.

-

Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-L-proline is reduced to an aldehyde. This is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol, N-Boc-L-prolinol. A common and effective strategy involves a two-stage approach: reduction of the carboxylic acid to the primary alcohol, followed by oxidation to the aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from L-proline.

| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Boc Protection of L-proline | L-proline, (Boc)₂O, Triethylamine (B128534) | Dichloromethane (B109758) | Room Temperature | 2.5 | >90 |

| 2a | Reduction to N-Boc-L-prolinol | N-Boc-L-proline, Ethyl Chloroformate, NaBH₄ | Tetrahydrofuran, Water | 0 to Room Temperature | 1-2 | Satisfactory (not specified) |

| 2b | Oxidation to this compound (Swern) | N-Boc-L-prolinol, Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temperature | 0.5 | 99 |

| 2b (alternative) | Oxidation to this compound (DMP) | N-Boc-L-prolinol, Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 | High (typical) |

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

This protocol describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate.

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated citric acid aqueous solution

-

Saturated sodium chloride (NaCl) aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl ether

Procedure:

-

To a solution of L-proline (4.35 mmol, 0.5 g) in dichloromethane (10 mL), add triethylamine (0.7 mL).

-

Add di-tert-butyl dicarbonate (6.42 mmol, 1.4 g) to the mixture.

-

Stir the reaction mixture at room temperature for 2.5 hours, during which the initially cloudy white liquid will become a colorless solution.[1]

-

Wash the organic phase with 3 mL of saturated citric acid aqueous solution, followed by two washes with 4 mL of saturated NaCl aqueous solution, and a final wash with water.

-

Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Upon cooling, the resulting colorless oil will solidify into a white solid.

-

Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.

Step 2a: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

This protocol describes a safe and effective method for the reduction of the carboxylic acid to a primary alcohol using sodium borohydride (B1222165) after activation as a mixed anhydride (B1165640).[2]

Materials:

-

N-Boc-L-proline

-

Ethyl chloroformate

-

Triethylamine (Et₃N)

-

Sodium borohydride (NaBH₄)

-

Dry Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve N-Boc-L-proline in dry THF and cool the solution to 0 °C.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture to form the mixed anhydride.

-

In a separate flask, prepare a solution of excess NaBH₄ in water.

-

Slowly add the mixed anhydride solution to the NaBH₄ solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, carefully quench the reaction with a suitable acidic solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-L-prolinol.

Step 2b: Oxidation of N-Boc-L-prolinol to this compound (Swern Oxidation)

This protocol details the oxidation of the primary alcohol to the aldehyde using Swern oxidation conditions, which are known for their mildness and high yields.[3][4][5]

Materials:

-

N-Boc-L-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, add a solution of DMSO in dichloromethane dropwise.

-

Stir the mixture for a short period to allow for the formation of the active oxidizing species.

-

Add a solution of N-Boc-L-prolinol in dichloromethane to the reaction mixture at -78 °C.

-

After stirring for a specified time, add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthetic Pathway of this compound

Caption: Overall synthetic route from L-proline to this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

References

N-Boc-L-prolinal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-prolinal, with the CAS number 69610-41-9, is a chiral amino aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2] Its protected amine group and reactive aldehyde functionality make it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound.

Core Physicochemical Properties

This compound is a clear, light yellow, viscous liquid at room temperature.[1] It is sensitive to air and should be stored at low temperatures (-20°C to 5°C) to maintain its stability.[1][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][2][3][4] |

| Appearance | Clear light yellow viscous liquid | [1] |

| Boiling Point | 211 °C (lit.) | [1][3][4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.462 (lit.) | [1][3][4] |

| Optical Rotation ([α]20/D) | -101° (c = 0.66 in chloroform) | [3] |

| Solubility | Slightly soluble in water; Soluble in chloroform. | [1][4] |

| Flash Point | 135 °F | [1] |

| Vapor Pressure | 0.00483 mmHg at 25°C | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, typical spectral characteristics can be inferred from its structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum Data not available in the search results.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum Data not available in the search results.

IR (Infrared) Spectrum Data not available in the search results.

Mass Spectrum A predicted monoisotopic mass for the [M+H]⁺ ion is 200.12813 m/z.

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of N-Boc-L-prolinol.

Materials:

-

N-Boc-L-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.

-

A solution of N-Boc-L-prolinol in anhydrous dichloromethane is then added dropwise to the reaction mixture.

-

After stirring for a specified time, triethylamine is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a light yellow oil.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of this compound.

-

Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.

-

Density: The density is measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume.

-

Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specific temperature, typically 20°C, using the sodium D-line.

-

Optical Rotation: A polarimeter is used to measure the angle of rotation of plane-polarized light when it passes through a solution of this compound of a known concentration in a specific solvent (e.g., chloroform). The specific rotation is then calculated based on the observed rotation, path length, and concentration.

Applications in Research and Development

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its applications include:

-

Peptide Synthesis: It serves as a key component in the synthesis of peptidomimetics and complex peptides.

-

Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor ligands. For instance, it has been utilized in the synthesis of analogs of Dolastatin 10 with anti-colon cancer activity.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material for the enantioselective synthesis of various organic compounds.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthetic pathway from L-Proline to this compound.

Caption: Synthetic route to this compound from L-Proline.

Logical Workflow for Application in Peptide Synthesis

This diagram shows a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS).

Caption: Use of this compound in Solid-Phase Peptide Synthesis.

References

N-Boc-L-prolinal CAS number and structure

An In-depth Technical Guide to N-Boc-L-prolinal

Introduction

This compound, with the CAS number 69610-41-9, is a chiral N-protected amino aldehyde derived from the amino acid L-proline.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the aldehyde functional group at the C-terminus makes it a highly versatile and valuable building block in organic synthesis.[4][5] Its unique structural features allow for precise chemical manipulations, making it a crucial intermediate in the development of complex pharmaceuticals, peptide mimetics, and natural products.[5][6] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is systematically named tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.[2][4] The structure features a pyrrolidine (B122466) ring characteristic of proline, with the nitrogen atom incorporated into a carbamate (B1207046) linkage with a tert-butyl group (the Boc protecting group). The carboxyl group of the parent amino acid is replaced by an aldehyde functional group.

Chemical Structure:

-

IUPAC Name: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate[2]

-

SMILES: CC(C)(C)OC(=O)N1CCC[C@H]1C=O[2]

Physicochemical Properties

This compound is typically a clear, light yellow, viscous liquid at room temperature.[4][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | [1][2][3] |

| Appearance | Clear light yellow viscous liquid | [4][6] |

| Density | 1.063 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 211 °C | [2][6][7] |

| Refractive Index (n20/D) | 1.462 | [3][6] |

| Optical Activity ([α]20/D) | -101° (c = 0.66 in chloroform) | [3] |

| Solubility | Slightly soluble in water; Soluble in chloroform | [4][6][7] |

| Storage Temperature | 0-5°C or -20°C | [3][6] |

Synthesis of this compound

This compound is commonly synthesized by the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol[1]

This protocol describes the synthesis of (S)-(+)-N-Boc-2-Prolinal from (S)-(+)-N-Boc-2-Prolinol.

Materials:

-

(S)-(+)-N-Boc-2-Prolinol (CAS: 69610-40-8)[8]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Oxalyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (TEA)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Water

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve DMSO (5.86 mL, 75.8 mmol) in 120 mL of CH₂Cl₂.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise to the cooled solution. Stir the mixture for 10 minutes.

-

In a separate flask, prepare a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂.

-

Add the N-Boc-L-prolinol solution dropwise to the reaction mixture at -78 °C. Stir for 20 minutes.

-

Add triethylamine (14.1 mL, 100 mmol) dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 100 mL portions of CH₂Cl₂.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica gel chromatography using a mobile phase of 25% ethyl acetate in hexanes.

-

The final product, this compound, is obtained as a light yellow oil (5.0 g, 99% yield).[1]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS RN 69610-41-9 | Fisher Scientific [fishersci.com]

- 3. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 69610-41-9,this compound | lookchem [lookchem.com]

- 7. This compound | 69610-41-9 [chemicalbook.com]

- 8. N-Boc-L-脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

N-Boc-L-Prolinal: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, chemically known as (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chiral aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features, combining a protected proline scaffold with a reactive aldehyde functionality, have made it an indispensable tool for the stereoselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of this compound, a detailed comparison of its primary synthetic methodologies, comprehensive experimental protocols, and an examination of its application in asymmetric catalysis.

Discovery and History

The precise first synthesis of this compound is not widely documented in a single seminal publication. Its development is intrinsically linked to the broader advancements in peptide chemistry and the strategic use of protecting groups that gained prominence in the latter half of the 20th century.[1] The tert-butoxycarbonyl (Boc) group, introduced for the protection of amines, became a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The synthesis of this compound is a logical extension of the established procedures for the Boc-protection of L-proline. The subsequent challenge, the selective and mild oxidation of the corresponding N-Boc-L-prolinol to the aldehyde, was addressed by the development of various oxidation methods that minimized side reactions and preserved the stereochemical integrity of the chiral center. Today, this compound is a commercially available reagent, widely employed in the synthesis of pharmaceutical agents, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2]

Synthesis of this compound

The preparation of this compound typically starts from the readily available amino acid L-proline. The synthetic sequence involves two key steps: the protection of the secondary amine with a Boc group and the subsequent partial reduction of the carboxylic acid to the corresponding alcohol (N-Boc-L-prolinol), followed by a mild oxidation to the desired aldehyde. The oxidation of N-Boc-L-prolinol is the most critical step, and several methods have been developed to achieve this transformation efficiently. The most common and effective methods are Swern oxidation, Parikh-Doering (SO3-pyridine) oxidation, and Dess-Martin periodinane (DMP) oxidation.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for the oxidation of N-Boc-L-prolinol to this compound often depends on factors such as scale, desired purity, and the availability and cost of reagents. The following table summarizes the key quantitative data for the most common oxidation methods.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to rt | 0.5 - 1 h | ~99% | High |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine (B92270) complex, DMSO, Triethylamine | Dichloromethane (DCM) | 0 to rt | 0.5 - 2 h | ~84% | High |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | High | High |

Experimental Protocols

Synthesis of N-Boc-L-prolinol (Precursor)

A common route to this compound begins with the synthesis of its precursor, N-Boc-L-prolinol, from N-Boc-L-proline.

Procedure:

-

To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethylamine followed by the dropwise addition of ethyl chloroformate.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

To the filtrate at 0 °C, add a solution of sodium borohydride (B1222165) in water dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-prolinol.

Swern Oxidation of N-Boc-L-prolinol

This method is known for its high yields and clean reaction profiles.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

N-Boc-L-prolinol

-

Water

-

Sodium sulfate, anhydrous

-

Silica (B1680970) gel for chromatography

-

Ethyl acetate/Hexanes mixture

Procedure: [3]

-

To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous DCM at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

-

Stir the solution for 10 minutes.

-

Add a solution of N-Boc-L-prolinol (5.08 g, 25.2 mmol) in 50 mL of DCM dropwise to the reaction mixture.

-

Stir the solution for 20 minutes at -78 °C.

-

Add triethylamine (14.1 mL, 100 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction with 50 mL of water.

-

Extract the aqueous layer twice with 100 mL of DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil.

-

Purify the crude product by silica gel chromatography using a 25% ethyl acetate in hexanes eluent to give this compound as a light yellow oil (Yield: 5.0 g, 99%).[3]

Parikh-Doering (SO3-Pyridine) Oxidation of N-Boc-L-prolinol

This method offers a milder alternative to other activated DMSO oxidations and can be performed at non-cryogenic temperatures.[4]

Materials:

-

Sulfur trioxide pyridine complex (SO3·py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

N-Boc-L-prolinol

-

Brine solution

-

Magnesium sulfate, anhydrous

Procedure: [5]

-

Dissolve N-Boc-L-prolinol (1.0 eq) and DIPEA or TEA (7.14 eq) in anhydrous DCM.

-

Cool the resulting solution to 0 °C.

-

Add the sulfur trioxide-pyridine complex (4.02 eq) to the solution.

-

Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.

-

Stir the suspension for an additional 30 minutes at 0 °C.

-

Pour the pale yellow solution into a brine solution and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the volatiles under reduced pressure.

-

Purify the crude solid by flash column chromatography to yield the aldehyde (Typical yield: 84%).[5]

Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-prolinol

The Dess-Martin oxidation is valued for its mild conditions and operational simplicity.

Materials:

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

N-Boc-L-prolinol

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate

-

Diethyl ether

-

Water

-

Saturated brine solution

-

Magnesium sulfate, anhydrous

Procedure:

-

In a round-bottom flask, dissolve Dess-Martin periodinane (1.1 eq) in DCM.

-

In a separate beaker, dissolve N-Boc-L-prolinol (1.0 eq) in DCM.

-

Slowly add the alcohol solution to the DMP solution with stirring at room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with diethyl ether.

-

Quench the reaction by pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and sodium thiosulfate.

-

Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and discard the aqueous layer.

-

Wash the organic layer with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash chromatography if necessary.

Application in Asymmetric Catalysis: The Proline-Catalyzed Aldol (B89426) Reaction

This compound itself is a product of stereoselective synthesis; however, the parent amino acid, L-proline, is a renowned organocatalyst. The study of proline-catalyzed reactions provides a fundamental understanding of the principles of asymmetric catalysis, which are relevant to the application of chiral molecules like this compound in synthesis. The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis.[1][6]

The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone (the donor). This enamine then attacks an aldehyde (the acceptor) in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.[7]

References

- 1. pnas.org [pnas.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of N-Boc-L-prolinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-Boc-L-prolinal, a critical chiral building block in pharmaceutical and chemical synthesis.[][2][3] Understanding the stability profile of this reagent is paramount for ensuring its purity, reactivity, and the integrity of synthetic outcomes.

Physicochemical Properties and Intrinsic Stability

This compound, also known as (S)-N-Boc-pyrrolidine-2-carboxaldehyde, is a viscous, air-sensitive liquid.[4] Its structure, featuring both a reactive aldehyde and an acid-labile N-Boc protecting group, dictates its stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |

| Molecular Weight | 199.25 g/mol | [5][6] |

| Appearance | Clear light yellow viscous liquid | |

| Boiling Point | 211 °C (lit.) | [6] |

| Density | 1.063 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.462 (lit.) | [6] |

| Solubility | Slightly soluble in water; Soluble in chloroform. | [4] |

| Optical Activity | [α]20/D −101°, c = 0.66 in chloroform | [6] |

Key Stability Concerns and Degradation Pathways

The primary stability concerns for this compound are oxidation of the aldehyde, hydrolysis or acid-mediated cleavage of the N-Boc group, and racemization at the alpha-carbon.

Oxidation

The aldehyde functional group in this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[7][8][9] This process can lead to the formation of the corresponding carboxylic acid, N-Boc-L-proline. This degradation can be accelerated by the presence of light and elevated temperatures.

Hydrolysis and Acid-Catalyzed Cleavage of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions but is labile in the presence of acid.[10] While generally stable to neutral water, prolonged exposure to moisture, especially under acidic pH, can lead to the removal of the Boc group, yielding L-prolinal. L-prolinal itself is unstable and prone to self-condensation.[11]

Racemization

Alpha-amino aldehydes are known to be susceptible to racemization, especially in the presence of acid or base.[12] The acidic proton at the alpha-carbon can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture of the D and L enantiomers.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [4][6] 2-8°C for short-term storage. | Minimizes the rate of all potential degradation reactions, including oxidation, hydrolysis, and racemization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde functional group by atmospheric oxygen.[7][9] |

| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from moisture and light, which can accelerate degradation. |

| Handling | Handle under an inert atmosphere whenever possible. Use dry solvents and reagents. Avoid contact with acids, strong oxidizing agents, and moisture. | Minimizes exposure to conditions that can cause degradation. |

Experimental Protocols for Stability and Purity Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic: Treat the sample solution with 0.1 M HCl at room temperature and 60°C.

-

Basic: Treat the sample solution with 0.1 M NaOH at room temperature.

-

Oxidative: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal: Store the solid sample and the solution at 60°C.

-

Photolytic: Expose the solid sample and the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating Chiral HPLC Method

A validated stability-indicating chiral HPLC method is crucial for quantifying this compound and its potential impurities and degradation products, including its enantiomer.

Proposed HPLC Conditions:

| Parameter | Condition |

| Column | Chiral Stationary Phase (CSP) column suitable for separating enantiomers (e.g., Daicel Chiralcel OD-H or similar).[13][14] |

| Mobile Phase | Isocratic elution with a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.[13] |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 25°C. |

| Detection | UV at 210 nm. |

| Injection Volume | 10 µL. |

| Sample Preparation | Dissolve the sample in the mobile phase. |

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[15]

Summary of Potential Degradants and Impurities

Based on the known reactivity, the following are potential degradation products and process-related impurities that should be monitored:

| Compound | Origin | Potential Impact |

| N-Boc-L-proline | Oxidation of the aldehyde | Altered reactivity in subsequent synthetic steps. |

| L-prolinal | Acid-catalyzed cleavage of the Boc group | Unstable, can lead to byproducts. |

| N-Boc-D-prolinal | Racemization | Loss of enantiomeric purity, impacting the stereochemistry of the final product. |

| N-Boc-L-prolinol | Over-reduction during synthesis from N-Boc-L-proline | A common process-related impurity. |

| Unreacted starting materials | Incomplete reaction during synthesis | Can affect the purity of the final product. |

By adhering to the recommended storage and handling procedures and employing robust analytical methods for purity assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Boc-L-プロリナール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

Spectroscopic Profile of N-Boc-L-prolinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-prolinal, a key chiral building block in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the accurate identification, characterization, and quality control of this important compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.5 | s | H-1 (Aldehyde) |

| ~4.1 | m | H-2 |

| ~3.5 | m | H-5 |

| ~2.0 - 1.8 | m | H-3, H-4 |

| 1.48, 1.41 | 2 x s | Boc (tert-butyl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to the observation of two distinct singlets for the Boc group.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | C-1 (Aldehyde Carbonyl) |

| ~154 | Boc (Carbonyl) |

| ~80 | Boc (Quaternary Carbon) |

| ~60 | C-2 |

| ~47 | C-5 |

| ~28 | Boc (Methyls) |

| ~24 | C-3, C-4 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975 | C-H stretch (alkane) |

| ~2870 | C-H stretch (aldehyde) |

| ~2720 | C-H stretch (aldehyde) |

| ~1720 | C=O stretch (aldehyde) |

| ~1680 | C=O stretch (Boc carbamate) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 200.1281 | [M+H]⁺ |

| 222.1100 | [M+Na]⁺ |

| 144.0811 | [M-C₄H₈+H]⁺ |

| 100.0757 | [M-Boc+H]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1 s.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of neat this compound (as a liquid or solid) directly onto the ATR crystal to ensure good contact.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Example for Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.

-

Capillary Voltage: ~3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Appropriate for the instrument and solvent flow rate.

-

Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Data Processing:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Process the data using the instrument's software to identify the molecular ion and any significant fragment ions.

-

Compare the observed m/z values with the calculated exact masses of the expected ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

A Comprehensive Technical Guide to N-Boc-L-prolinal: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a stereocenter and a reactive aldehyde functionality masked by a readily removable tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of this compound, covering its commercial availability from various suppliers, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents. Particular focus is given to its application in the synthesis of peptide mimetics, such as Dolastatin 10 analogues, and its relevance in the design of HIV protease inhibitors.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers. The quality, purity, and available quantities can vary, making a comparative analysis essential for researchers and process chemists. Below is a summary of specifications from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Appearance | Storage Temp. | Optical Rotation |

| Sigma-Aldrich | Boc-L-prolinal | 69610-41-9 | 97%[1] | - | -20°C[1] | [α]20/D −101°, c = 0.66 in chloroform[1] |

| Chem-Impex | Boc-L-prolinal | 69610-41-9 | ≥ 97% (NMR)[2] | Colorless or orange liquid[2] | 0-8°C[2] | [α]D21 = -96 ± 10º (c=1 in CHCl3)[2] |

| Parchem | This compound | 69610-41-9 | - | - | 0-5°C[3] | -101º (c=0.66 in chloroform)[3] |

| LookChem | This compound | 69610-41-9 | - | clear light yellow viscous liquid[4] | 0-5°C[4] | - |

| Fisher Scientific | This compound | 69610-41-9 | 96% or 97%[5] | - | Freezer[6] | - |

| MedchemExpress | This compound | 69610-41-9 | >98% | - | -20°C (powder) or -80°C (in solvent) | - |

| ChemicalBook | This compound | 69610-41-9 | 99%+ HPLC[7] | - | 2-8°C | - |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Boiling Point | 211 °C (lit.) | [1][4] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index | n20/D 1.462 (lit.) | [1][4] |

| Flash Point | 135 °F (57.2 °C) - closed cup | [1] |

| Solubility | Slightly soluble in water. Soluble in chloroform. | [4] |

| Sensitivity | Air Sensitive | [4] |

Spectroscopic Data: While full spectra are instrument and condition-dependent, typical chemical shifts observed in NMR analysis are a critical quality control parameter. For the related compound, Z-Pro-L-[1-¹³C]prolinal, the aldehyde carbon appears at ~200 ppm in CDCl₃ and as the hydrate (B1144303) at ~92 ppm in water. For N-Boc-L-proline, the precursor, characteristic ¹³C NMR signals for the Boc group appear around 28 ppm (CH₃) and 80 ppm (quaternary C), and the proline ring carbons are observed between 24-60 ppm, with the carboxyl carbon around 175 ppm.

Experimental Protocols

Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of the commercially available N-Boc-L-prolinol to the desired aldehyde.

Workflow for the Synthesis of this compound

Caption: Workflow for this compound Synthesis.

Materials:

-

(S)-(+)-N-Boc-2-Prolinol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.

-

Stir the resulting solution for 10 minutes.

-

Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of anhydrous CH₂Cl₂ dropwise to the reaction mixture.

-

Stir the solution for 20 minutes at -78 °C.

-

Add triethylamine (14.1 mL, 100 mmol) dropwise.

-

Allow the solution to warm to room temperature and then stir for an additional 30 minutes.

-

Quench the reaction by adding 50 mL of water.

-

Extract the aqueous layer twice with 100 mL of CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the oil by silica gel chromatography using a mobile phase of 25% EtOAc/Hexanes to give the title compound as a light yellow oil (yields up to 99%).

Characterization: The product can be characterized by mass spectrometry, which should show a peak corresponding to [M+H]⁺ at m/z = 200.

Application in Peptide Synthesis: Synthesis of a Dolastatin 10 Analogue Intermediate

This compound is a key precursor for the synthesis of dolaproine (Dap), an unusual amino acid found in the potent anticancer agent Dolastatin 10. The following protocol outlines a key step in the synthesis of a dipeptide intermediate.

Procedure Outline:

-

Crotylation of this compound: A key step involves the stereoselective crotylation of this compound to introduce the side chain of the dolaproine unit.

-

Peptide Coupling: The resulting modified proline derivative, N-Boc-Dap, is then coupled with the next amino acid in the sequence, for example, L-phenylalaninate hydrochloride.

-

Deprotection and Further Coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the resulting free amine is coupled with the next N-Boc protected amino acid in the chain.

Workflow for Dipeptide Synthesis using a this compound derivative

References

An In-depth Technical Guide to N-Boc-L-prolinal Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

N-(tert-butoxycarbonyl)-L-prolinal, commonly abbreviated as N-Boc-L-prolinal, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an aldehyde functional group at the C-terminus.[1] This unique combination of a stable, easily removable protecting group and a reactive aldehyde moiety, all on a stereochemically defined pyrrolidine (B122466) scaffold, makes it an exceptionally versatile intermediate for constructing complex, high-value molecules.[2]

This guide provides a comprehensive overview of this compound, its derivatives, and analogs, with a focus on synthesis protocols, physicochemical properties, and applications in drug discovery and development.

Physicochemical Properties and Handling

This compound is typically a clear, light yellow, viscous liquid under standard laboratory conditions.[2] It is soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758) but only slightly soluble in water.[2][3] Due to its sensitivity to air, it requires careful handling and storage.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 69610-41-9 | [2] |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Clear light yellow viscous liquid | [2] |

| Boiling Point | 211 °C (lit.) | [2][3] |

| Density | 1.063 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.462 (lit.) | [2][3] |

| Optical Activity | [α]20/D −101°, c = 0.66 in chloroform | [5] |

| Storage Temperature | 0-5°C or -20°C | [2] |

| Solubility | Slightly soluble in water; Soluble in chloroform. | [2][3] |

| Sensitivity | Air Sensitive | [2][4] |

Synthesis of this compound and its Precursors

The synthesis of this compound typically starts from L-proline or its reduced form, L-prolinol. The general workflow involves the protection of the proline nitrogen with a Boc group, followed by the conversion of the C-terminus to an aldehyde.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-proline from L-proline

This procedure involves the protection of the amino group of L-proline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

-

Reaction Setup: Dissolve L-proline (e.g., 18.1g) in water (100ml) in a reaction flask with stirring.[6]

-

Basification: Adjust the solution to be alkaline (pH ≥ 12) by adding a 0.1 mol/L solution of sodium hydroxide.[6]

-

Boc₂O Addition: Add (Boc)₂O in batches (e.g., 8g, then 8g, then 9g) over several hours while maintaining the reaction.[6]

-

Extraction of Impurities: After the reaction is complete, extract impurities using a non-polar solvent like petroleum ether (e.g., 3 x 10 mL).[6]

-

Acidification and Product Extraction: Adjust the pH of the aqueous layer to ~3 with 3 mol/L hydrochloric acid.[6] Extract the product, N-Boc-L-proline, using ethyl acetate (B1210297) (e.g., 3 x 0.5 L).[6]

-

Drying and Isolation: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[6] The final product can be obtained by crystallization after concentrating the solution.[6]

Protocol 2: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of N-Boc-L-prolinol to the desired aldehyde.[7]

-

Activator Preparation: In a flask with an inert atmosphere, dissolve dimethyl sulfoxide (B87167) (DMSO) (e.g., 5.86 mL, 75.8 mmol) in dichloromethane (CH₂Cl₂) (120 mL) and cool to -78 °C.[7] Add oxalyl chloride (e.g., 4.40 mL, 50.4 mmol) dropwise. Stir for 10 minutes.[7]

-

Substrate Addition: Add a solution of (S)-(+)-N-Boc-2-prolinol (e.g., 5.08 g, 25.2 mmol) in CH₂Cl₂ (50 mL) dropwise to the activated mixture. Stir for 20 minutes at -78 °C.[7]

-

Quenching: Add triethylamine (B128534) (e.g., 14.1 mL, 100 mmol) dropwise and allow the solution to warm to room temperature, then stir for 30 minutes.[7]

-

Workup: Add water (50 mL) and extract the product with CH₂Cl₂ (2 x 100 mL).[7]

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the resulting oil by silica (B1680970) gel chromatography (e.g., 25% EtOAc/Hexanes) to yield this compound as a light yellow oil.[7]

Table 2: Summary of Swern Oxidation Protocol for this compound Synthesis

| Step | Reagent/Condition | Molar Ratio (to Substrate) | Purpose | Typical Yield |

| Activation | Oxalyl Chloride, DMSO, CH₂Cl₂ at -78°C | 2.0 (Oxalyl Chloride), 3.0 (DMSO) | Formation of the Swern oxidant | ~99%[7] |

| Oxidation | N-Boc-L-prolinol in CH₂Cl₂ | 1.0 | Oxidation of the primary alcohol | |

| Quenching | Triethylamine (Et₃N) | 4.0 | Neutralization of acid byproduct | |

| Purification | Silica Gel Chromatography | - | Isolation of the pure aldehyde |

Applications in Synthesis and Drug Discovery

The utility of this compound and its analogs is extensive, ranging from the synthesis of natural products to the development of novel therapeutics.

Caption: Key application areas for this compound.

-

Chiral Building Block: Its inherent chirality makes it a valuable starting material for asymmetric synthesis, allowing for the controlled production of enantiomerically pure compounds.[8][1]

-

Peptidomimetics: It is used to synthesize analogs of biologically active peptides, such as Dolastatin 10, which has shown anti-colon cancer activity.[9][10]

-

Enzyme Inhibitors: Derivatives of this compound are crucial intermediates in the synthesis of inhibitors for enzymes like HIV protease and neuronal nitric oxide synthase (nNOS), the latter being a target for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9]

-

Natural Product Synthesis: The compound serves as a key intermediate for synthesizing complex molecular architectures, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2][4]

Derivatives, Analogs, and Their Biological Activity

The modification of the this compound scaffold has led to a diverse range of analogs with significant biological activities. These modifications can involve substitutions on the pyrrolidine ring or alterations to the core structure itself.

Table 3: Examples of this compound Derivatives and Analogs in Drug Discovery

| Derivative/Analog | Target/Application | Biological Activity/Significance | References |

| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Competitive inhibitor (Ki = 100 μM); impairs cancer cell growth by inhibiting proline biosynthesis. | [11] |

| Amide-type HIV Inhibitors | HIV Protease | This compound is a key intermediate in the synthesis of these antiretroviral drugs. | [9] |

| 2-aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Potential therapeutics for neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | [2] |

| Dolastatin 10 Analogs | Tubulin | Potent anti-cancer agents; this compound is used for N-terminal modifications. | [10] |

| Neonicotinoid Analogs | Insect Nicotinic Acetylcholine Receptors | L-proline-derived analogs show good to excellent insecticidal activity. | [2] |

Case Study: Inhibition of PYCR1 in Cancer Metabolism

Many cancer cells exhibit altered metabolism, including an upregulation of proline biosynthesis.[11] The enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key catalyst in the final step of this pathway. Proline analogs have been screened to identify inhibitors of this enzyme as potential cancer therapeutics.[11]

Among the hits, N-formyl L-proline (NFLP) was identified as the most potent inhibitor.[11] The structure of PYCR1 in complex with NFLP revealed that the formyl group induces a conformational change in the enzyme's active site, enabling additional hydrogen bonds and leading to a 17-fold increase in affinity compared to proline itself.[11] This demonstrates how a simple analog can serve as a validated chemical probe to study cancer mechanisms and act as a lead compound for drug development.[11]

Caption: Inhibition of the PYCR1 proline biosynthesis pathway.

Conclusion and Future Prospects

This compound and its derivatives are indispensable tools in the fields of organic chemistry and drug discovery. Their value stems from their stereochemical purity, predictable reactivity, and the ease with which they can be incorporated into complex molecular scaffolds. As our understanding of disease pathways deepens, the demand for novel, structurally diverse, and enantiomerically pure molecules will continue to grow. Proline analogs are versatile building blocks that are increasingly featured in FDA-approved drugs.[12] The continued exploration of this compound derivatives will undoubtedly lead to the discovery of new chemical probes, catalytic systems, and potent therapeutic agents to address unmet medical needs.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 69610-41-9,this compound | lookchem [lookchem.com]

- 3. This compound | 69610-41-9 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]

- 6. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of N-Boc-L-prolinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational landscape of N-Boc-L-prolinal, a crucial chiral building block in organic synthesis and drug discovery. Due to its constrained pyrrolidine (B122466) ring and the presence of the bulky N-tert-butoxycarbonyl (Boc) protecting group, this compound exhibits a complex conformational behavior that significantly influences its reactivity and its role in determining the structure of larger molecules.

Core Conformational Equilibria

The conformational flexibility of this compound is primarily governed by two key structural features: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerism of the tertiary amide (imide) bond.[1][2]

-

Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two predominant envelope-like conformations, commonly referred to as "endo" and "exo" puckers.[1][3] In the endo pucker, the Cγ (C4) atom is displaced from the plane of the other four ring atoms on the same side as the Cα substituent (the aldehyde group). In the exo pucker, the Cγ atom is displaced on the opposite side. The relative stability of these puckers is influenced by steric and stereoelectronic effects of substituents on the ring.[1][3]

-

Amide Bond Isomerism: The C-N bond of the N-Boc group has a partial double bond character, leading to restricted rotation and the existence of cis and trans isomers.[1][4] The trans isomer, where the carbonyl oxygen of the Boc group and the Cα proton are on opposite sides of the C-N bond, is generally more stable in acyclic amides. However, in proline derivatives, the energy difference between the cis and trans isomers is smaller, and both can be significantly populated at room temperature.[1] The ratio of these isomers is sensitive to the solvent environment.[4]

These two conformational equilibria are interconnected. For instance, the endo ring pucker is often associated with the cis amide conformation, while the exo pucker can be found with both cis and trans isomers.[1]

Theoretical and Experimental Methodologies

A combination of computational and experimental techniques is employed to elucidate the conformational preferences of this compound.

Computational Protocols

Density Functional Theory (DFT) has proven to be a reliable method for studying the conformation of proline derivatives.[5] A typical computational workflow involves:

-

Conformational Search: Initial exploration of the potential energy surface to identify all possible low-energy conformers (combinations of ring puckers and amide isomers).

-

Geometry Optimization: Full optimization of the identified conformers to find the local energy minima.

-

Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvent Effects: Inclusion of solvent effects using continuum solvation models like the Polarizable Continuum Model (PCM) is crucial, as the conformational equilibrium can be solvent-dependent.[5]

A commonly used and effective level of theory for these calculations is summarized in the table below.

| Parameter | Typical Values |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311+G(2d,p) or similar |

| Solvent Model | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) |

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of molecules in solution.[5]

-

¹H NMR: The chemical shifts and coupling constants of the pyrrolidine ring protons are sensitive to their dihedral angles and thus to the ring pucker. The presence of both cis and trans amide isomers leads to two distinct sets of signals, allowing for their quantification.[2]

-

Vicinal Coupling Constants (³J): The Karplus equation relates the observed vicinal proton-proton coupling constants (³JHH) to the dihedral angle between the coupled protons.[6] By measuring these coupling constants, one can deduce the dihedral angles and, consequently, the preferred ring conformation.[5]

A typical experimental protocol involves dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring high-resolution 1D and 2D NMR spectra (e.g., COSY, NOESY) to assign all proton resonances and measure their coupling constants accurately.

Quantitative Conformational Data (Analogous System)

The following table summarizes the calculated populations of the major conformers of N-acetyl-L-proline in water, which serves as a good approximation for this compound in a polar environment.[5]

| Amide Isomer | Ring Pucker | Population in Water (%) |

| cis | γTβ (endo-like) | 80% |

| cis | γE (endo) | 20% |

| trans | γTβ (endo-like) | 61% |

| trans | γE (endo) | 39% |

Note: γTβ and γE are more specific descriptors of the ring pucker, with both being endo-like conformations. The data indicates a preference for the endo pucker in both cis and trans isomers in a polar solvent.

The key dihedral angles that define the conformation of the pyrrolidine ring and the orientation of the side chain can be calculated using DFT. The table below shows representative dihedral angles for the endo and exo puckers of a proline ring.

| Dihedral Angle | Definition | Endo Pucker (approx. degrees) | Exo Pucker (approx. degrees) |

| χ¹ | N-Cα-Cβ-Cγ | -25 to -35 | 25 to 35 |

| χ² | Cα-Cβ-Cγ-Cδ | 35 to 45 | -35 to -45 |

| χ³ | Cβ-Cγ-Cδ-N | -30 to -40 | 30 to 40 |

| χ⁴ | Cγ-Cδ-N-Cα | 15 to 25 | -15 to -25 |

| χ⁵ (φ) | Cδ-N-Cα-Cβ | -5 to -15 | 5 to 15 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical workflow for their study.

Conclusion

The conformational behavior of this compound is a complex interplay between pyrrolidine ring puckering and amide bond isomerism. A thorough understanding of these equilibria, achieved through a synergistic application of computational modeling and experimental NMR spectroscopy, is essential for predicting its chemical behavior and for the rational design of molecules incorporating this important chiral synthon. While direct quantitative data for this compound remains to be published, analysis of closely related proline derivatives provides a robust framework for understanding its conformational landscape.

References

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis of L-prolines in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-L-prolinal: A Technical Guide to its Synthesis, Properties, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-prolinal, also known as (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate, is a chiral synthetic intermediate that holds a significant position in medicinal chemistry and organic synthesis. While not typically investigated for its intrinsic biological activity, its structural features, particularly the presence of a reactive aldehyde group on a proline scaffold, make it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic protocols, and its application in the development of therapeutic agents. Due to a lack of extensive research on its direct biological effects, this document will focus on its role as a precursor, with toxicity and potential biological interactions discussed based on available data and chemical principles.

Physicochemical Properties

This compound is a clear, light yellow, viscous liquid at room temperature.[1] Its chemical structure consists of an L-proline backbone where the amine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This combination of a protected amine and a reactive aldehyde on a chiral scaffold makes it a versatile tool in multi-step organic synthesis.

| Property | Value | References |

| CAS Number | 69610-41-9 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Clear light yellow viscous liquid | [1] |

| Boiling Point | 211 °C (lit.) | [1] |

| Density | 1.063 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.462 (lit.) | [1] |

| Solubility | Slightly soluble in water; Soluble in chloroform. | [1] |

| Storage Temperature | 0-5°C or -20°C | [1] |

| Sensitivity | Air Sensitive | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely cited method for this transformation.

Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol

This protocol is based on a representative synthesis found in the literature.[2]

Materials:

-

N-Boc-L-prolinol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Oxalyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

A solution of DMSO (e.g., 75.8 mmol) in CH₂Cl₂ (120 mL) is cooled to -78 °C in a dry, inert atmosphere.

-

Oxalyl chloride (e.g., 50.4 mmol) is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.

-

A solution of N-Boc-L-prolinol (e.g., 25.2 mmol) in CH₂Cl₂ (50 mL) is then added dropwise to the reaction mixture.

-

The solution is stirred for an additional 20 minutes at -78 °C.

-

Triethylamine (e.g., 100 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The reaction is quenched with the addition of water (50 mL).

-

The aqueous layer is extracted twice with CH₂Cl₂ (100 mL each).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield a crude oil.

-

The crude product is purified by silica (B1680970) gel chromatography using a solvent system such as 25% EtOAc/Hexanes to afford this compound as a light yellow oil.

Biological Activity and Applications in Drug Discovery

Extensive literature searches reveal that this compound is not typically evaluated for its own biological activity. Instead, it serves as a crucial chiral building block for the synthesis of a wide range of biologically active compounds. The Boc-protecting group allows for controlled reactions at the aldehyde, which can be easily deprotected later in a synthetic sequence.

Key Applications:

-

Synthesis of Peptide Mimetics: this compound is used in the synthesis of dolastatin 10 analogs, which have shown anti-colon cancer activity.[3]

-

Alkaloid Synthesis: It is a key starting material for the synthesis of norsecurinine-type alkaloids and the isaindigotidione carboskeleton, compounds with potential pharmaceutical applications.[1]

-

Development of Enzyme Inhibitors: The prolinal moiety is a known pharmacophore for inhibitors of certain proteases. While this compound itself is not a potent inhibitor, it can be elaborated into more complex molecules that target enzymes like prolyl oligopeptidase. The aldehyde group is critical for this activity, often forming a covalent but reversible hemiacetal with a catalytic serine residue in the enzyme's active site.[4]

-

Synthesis of Neonicotinoid Analogs: It has been used in the synthesis of enantiopure neonicotinoid analogs with insecticidal activity.[1]

Toxicity and Biological Hazard

There is a notable lack of comprehensive toxicological data for this compound. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation.[5] However, quantitative data such as LD50 or IC50 values for cytotoxicity are not available in the public domain.

| Toxicity Endpoint | Data | Reference |

| Acute Toxicity | No data available | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [5] |

| Respiratory Irritation | May cause respiratory irritation | [5] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [5] |

| Reproductive Toxicity | No data available | [5] |

The aldehyde functional group is known to be reactive and can potentially interact with biological macromolecules. However, the Boc protecting group may modulate this reactivity. Given the lack of data, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, and exposure should be minimized.

Rationale for Lack of Intrinsic Biological Activity Data

The primary reason for the absence of extensive biological activity data for this compound is its designated role as a synthetic intermediate. In drug discovery pipelines, starting materials and intermediates are typically not subjected to the same rigorous biological screening as final compounds, unless there is a specific reason to suspect significant biological activity or toxicity that could affect the final product.

For a compound like this compound, its corresponding alcohol, N-Boc-L-prolinol , would serve as an ideal negative control in biological assays.[4] The aldehyde in prolinal derivatives is often the key functional group for biological activity, particularly in enzyme inhibition.[4] By reducing the aldehyde to an alcohol, the key interacting group is removed while maintaining the core scaffold, thus helping to distinguish between on-target effects and off-target effects related to the molecule's structure.

Conclusion